molecular formula C14H11FO2S B2561366 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid CAS No. 1016521-82-6

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid

Cat. No.: B2561366
CAS No.: 1016521-82-6
M. Wt: 262.3
InChI Key: LSWNWRLXKSNLNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is an organic compound with the molecular formula C14H11FO2S. It is characterized by the presence of a fluorophenyl group and a phenylacetic acid moiety connected via a sulfanyl linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid typically involves the reaction of 2-fluorothiophenol with phenylacetic acid derivatives under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the thiophenol, followed by nucleophilic substitution with a halogenated phenylacetic acid derivative. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl and sulfanyl groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Chlorophenyl)sulfanyl]-2-phenylacetic acid
  • 2-[(2-Bromophenyl)sulfanyl]-2-phenylacetic acid
  • 2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid

Uniqueness

2-[(2-Fluorophenyl)sulfanyl]-2-phenylacetic acid is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in certain applications compared to its chlorinated, brominated, or methylated analogs .

Properties

IUPAC Name

2-(2-fluorophenyl)sulfanyl-2-phenylacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2S/c15-11-8-4-5-9-12(11)18-13(14(16)17)10-6-2-1-3-7-10/h1-9,13H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSWNWRLXKSNLNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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